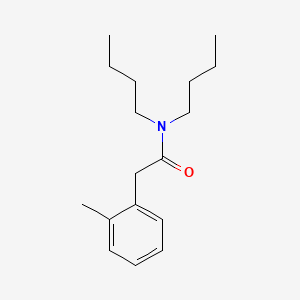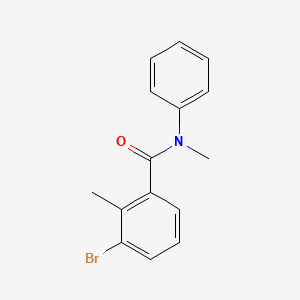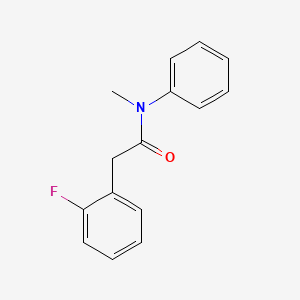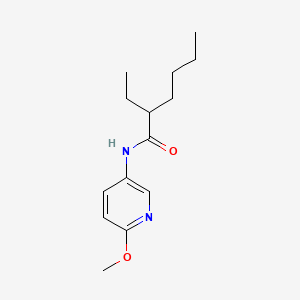![molecular formula (C41H53FO4S4)n B1180630 Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe CAS No. 1266549-31-8](/img/no-structure.png)
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTB7 is a semiconducting polymer used in organic photovoltaics . It has an empirical formula of (C41H53FO4S4)n . The compound is also known for its use in the fabrication of high-performance ultraviolet-visible (UV-Vis) wideband photodetectors .
Synthesis Analysis
While specific synthesis methods for PTB7 are not detailed in the search results, it’s worth noting that similar compounds have been synthesized using sulfide oxidation tuning approaches .Molecular Structure Analysis
The molecular structure of PTB7 is characterized by its empirical formula (C41H53FO4S4)n . Further structural analysis would require more specific information or advanced analytical techniques not covered in the search results.Chemical Reactions Analysis
PTB7 has been used in the fabrication of organic photovoltaics (OPVs) and UV-Vis wideband photodetectors . In these applications, PTB7 is often mixed with other compounds, such as [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM), to achieve high power conversion efficiencies .Physical And Chemical Properties Analysis
PTB7 is known for its semiconducting properties, which make it useful in organic photovoltaics . It can act as an electron donor with narrow optical band gaps and excellent π-π conjugation .科学的研究の応用
Polymer Solar Cells (PSCs)
PTB7 is extensively used in the fabrication of Polymer Solar Cells . The active layers of PTB7 combined with [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM) exhibit significant improvements in photovoltaic parameters such as fill factor, short circuit current density, and power conversion efficiency when processed with solvent mixtures and additives like 1,8-diiodooctane (DIO) . The enhancements in performance are attributed to absorption enhancement and improved charge carrier transportation.
Thermoelectric Energy Conversion
The thermoelectric properties of PTB7 have been studied for their potential in energy conversion . The electrical conductivity and Seebeck coefficient of PTB7 samples can be improved by manipulating the solvent in which the polymer is processed. This has implications for power generation from waste heat and cooling applications .
Organic Thin-Film Transistors (OTFTs)
PTB7 can be utilized as a donor molecule in the fabrication of Organic Thin-Film Transistors . Its conjugated push-pull medium bandgap properties make it suitable for use in OTFTs, which are critical components in flexible electronics .
Sulfide Oxidation Tuning
Research has explored sulfide oxidation tuning in PTB7 derivatives for constructing a series of sulfone-based dual acceptor copolymers. These copolymers have the potential to supersede traditional D–A-type copolymers and A–A-type homopolymers in electronic applications .
Hole Transport Layers (HTLs) in Inverted Solar Cells
PTB7 has been integrated with poly(3,4-ethylenedioxythiophene)poly(styrene sulfonate) (PEDOTPSS) to develop : PTB7 has been integrated with poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to develop Hole Transport Layers for inverted solar cells. This combination aims to improve the efficiency and stability of the solar cells .
Morphological Control in Active Layers
The addition of solvent additives during the preparation of PTB7:PC71BM active layers can induce structural and morphological changes. These changes are crucial for the performance of PSCs, as they can lead to absorption enhancement and improved charge carrier transportation .
作用機序
Target of Action
PTB7 is a semiconducting polymer primarily used in organic photovoltaics . It acts as an electron donor , forming a nanocomposite with fullerenes .
Mode of Action
PTB7 interacts with its targets through π-π conjugation , a form of electron interaction . This interaction allows PTB7 to form a nanocomposite with fullerenes, enhancing its electron-donating properties .
Biochemical Pathways
The primary pathway affected by PTB7 is the electron transport chain in organic photovoltaics . By acting as an electron donor, PTB7 facilitates the movement of electrons, which is crucial for the conversion of light energy into electrical energy .
Result of Action
The result of PTB7’s action is the efficient conversion of light energy into electrical energy in organic photovoltaics . Devices using PTB7 have achieved a power conversion efficiency (PCE) as high as 8.32% .
Action Environment
The performance of PTB7 can be influenced by environmental factors such as the concentration of PTB7 and the type of solvent used . For instance, the use of different concentrations of PTB7 in the fabrication of organic light-emitting diodes (OLEDs) has been shown to impact device performance .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe] can be achieved through a series of reactions involving the polymerization of monomers.", "Starting Materials": [ "4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride", "3-fluoro-2-(2-ethylhexyl)thiophene", "Sodium hydride", "Tetrahydrofuran", "Chloroform", "Methanol", "Triethylamine", "Bromine" ], "Reaction": [ "The synthesis begins with the preparation of the monomers by reacting 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl chloride with 3-fluoro-2-(2-ethylhexyl)thiophene in the presence of sodium hydride as a base and tetrahydrofuran as a solvent.", "The resulting monomers are then subjected to a polymerization reaction by dissolving them in chloroform and adding triethylamine as a catalyst.", "The reaction mixture is stirred at room temperature for several hours to allow for polymerization to occur.", "The resulting polymer is then purified by precipitation in methanol and dried under vacuum.", "The final step involves the incorporation of bromine atoms into the polymer backbone to enhance the electron-accepting properties of the material. This is achieved by treating the polymer with a solution of bromine in chloroform." ] } | |
CAS番号 |
1266549-31-8 |
製品名 |
Poly{4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b :4,5-b /']dithiophene-2,6-diyl-alt-3-fluoro-2-[(2-ethylhe |
分子式 |
(C41H53FO4S4)n |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,2'R,3R,3'S)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one](/img/structure/B1180566.png)